Clavanin B
Description
Structure
2D Structure
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
VFQFLGRIIHHVGNFVHGFSHVF |
Origin of Product |
United States |
Origin and Biosynthesis of Clavanin B
Discovery and Isolation from Marine Tunicates (e.g., Styela clava)
The clavanin family, including Clavanin B, was originally isolated from the hemocytes (leukocytes) of the solitary tunicate Styela clava. core.ac.ukasm.orgnih.gov Styela clava is an invertebrate native to the Pacific coast of Asia. frontiersin.org The initial discovery and purification of clavanins A, B, C, and D from S. clava hemocytes involved biochemical methods. nih.govmdpi.com These peptides were subsequently sequenced. nih.gov Clavanins are one of at least two families of antimicrobial peptides found in the hemocytes of S. clava, the other being Styelins. core.ac.uk Classical methods involving targeted immunoassays and multiple rounds of purification were instrumental in the discovery and isolation of these bioactive peptides from ascidian tissues and cells. mdpi.com
Comparative Analysis of Clavanin Family Members (A, B, C, D, E)
The clavanin family consists of several members, including Clavanins A, B, C, D, and E, although this compound was not identified in some initial cDNA sequencing studies that found Clavanins A, C, D, and E. core.ac.uk Clavanins A, B, C, and D are all 23-amino-acid residue peptides and are C-terminally amidated. frontiersin.orgnih.gov They are characterized as histidine-rich and adopt an α-helical structure. core.ac.ukfrontiersin.orgasm.org
A comparison of the amino acid sequences reveals variations among the family members. For instance, this compound differs from Clavanin A by containing an arginine instead of a lysine (B10760008) at residue 7. core.ac.uk Clavanin A is notably rich in phenylalanine residues. frontiersin.orgunibas.itasm.org
While Clavanins A, B, C, and D were initially purified and sequenced, cDNA sequences were reported for Clavanins A, C, D, and E. core.ac.uk These cDNA sequences encoded 80-amino-acid residue prepropeptides. core.ac.uk
Here is a comparison of the sequences of some Clavanin family members:
| Peptide | Sequence | Length (aa) | C-terminus |
| Clavanin A | VFQFLGKIIHHVGNFVHGFSHVF | 23 | Amidated |
| This compound | VFQFLGRIIHHVGNFVHGFSHVF | 23 | Amidated |
| Clavanin C | VFHLLGKIIHHVGNFVYGFSHVF | 23 | Amidated |
| Clavanin D | AFKLLGRIIHHVGNFVYGFSHVF | 23 | Amidated |
Clavanins are amphipathic α-helical peptides. frontiersin.org Their structures have been studied, with Clavanin A showing a random conformation in water but adopting an α-helical structure in membrane-mimicking environments or in the presence of certain lipids. nih.govnih.gov The pH of the environment can influence their activity, with enhanced effects observed at lower pH values. asm.orgnih.gov
Hypothesized Biosynthetic Pathways and Precursor Peptides
Clavanins are synthesized as larger precursor molecules called prepropeptides. core.ac.uk The cDNA sequences of Clavanins A, C, D, and E revealed that these peptides are synthesized as approximately 9.2 kDa prepropeptides consisting of several distinct regions. core.ac.uk These regions include a 19-residue signal peptide, followed by a highly polar 'pro' region, the sequence of the mature 23-residue Clavanin peptide, a glycine (B1666218) residue necessary for C-terminal amidation, and a 27-residue polar C-terminal extension (post-piece). core.ac.uk The signal sequence, pro-piece, and C-terminal extension are removed during processing to yield the mature, active peptide. core.ac.uk
The biosynthesis of ribosomally synthesized and post-translationally modified peptides (RiPPs), a class that includes many antimicrobial peptides, typically begins with the ribosomal synthesis of an inactive gene-encoded linear precursor peptide. mdpi.comnih.gov This precursor peptide usually consists of an N-terminal leader peptide sequence and a C-terminal core peptide sequence. mdpi.com Specific motifs within the leader peptide are recognized by dedicated post-translational modification (PTM) enzymes that process or modify the core region. mdpi.com While the detailed enzymatic machinery specifically for Clavanin biosynthesis is not fully elucidated in the provided results, the identification of a prepropeptide structure is consistent with ribosomal synthesis followed by proteolytic processing and amidation. core.ac.ukmdpi.com The presence of a glycine residue immediately C-terminal to the mature peptide sequence in the prepropeptide is a common feature in peptides that undergo C-terminal amidation. core.ac.uk
Peptide Structure and Conformational Dynamics of Clavanin B
Primary Sequence Characterization and Amino Acid Composition
Clavanin B is a relatively short peptide, composed of 23 amino acid residues. nih.govasm.orgoup.comnih.govresearchgate.net Its primary sequence is VFQFLGRIIHHVGNFVHGFSHVF-NH₂, with the C-terminus being amidated. nih.govwikipedia.org The peptide is notable for its rich content of specific amino acids, particularly histidine and phenylalanine residues. oup.comrsc.orgresearchgate.netnih.gov
This compound shares a high degree of sequence similarity with other members of the clavanin family, especially clavanin A. rsc.orgnih.gov The primary sequence difference between clavanin A and this compound is a single amino acid substitution: a Lysine (B10760008) (K) residue at position 7 in clavanin A is replaced by an Arginine (R) residue in this compound. nih.govrsc.orgnih.govacs.org This minor difference in sequence represents a distinguishing feature between the two peptides. Despite this single substitution, clavanins A and B are the most similar pair within the clavanin family. rsc.orgnih.gov
Table 1: Primary Sequence Comparison of Clavanin A and this compound
| Peptide | Sequence | Length | C-terminus | PubChem CID |
| Clavanin A | VFQFLGKIIHHVGNFVHGFSHVF | 23 | Amidated | - |
| This compound | VFQFLGRIIHHVGNFVHGFSHVF | 23 | Amidated | 49777288 |
The abundance of histidine and phenylalanine residues in this compound is functionally significant. Histidine residues, with a pKa near physiological pH, play a crucial role in the peptide's pH-dependent activity. nih.govmdpi.com Their protonation at lower pH values increases the net positive charge of the peptide, enhancing its electrostatic interaction with negatively charged microbial membranes. oup.comrsc.orgnih.govmdpi.com Histidine residues, specifically His10, His11, and His17, are also involved in binding metal ions such as Zn(II) and Cu(II). nih.govacs.orgresearchgate.net Phenylalanine residues contribute to the hydrophobic character of the peptide, which is essential for its interaction with and partitioning into lipid bilayers. nih.govmdpi.com These residues also contribute to the conformational flexibility of the peptide. mdpi.com
Secondary and Tertiary Structural Elucidation
This compound, like other clavanins, is classified as an alpha-helical antimicrobial peptide. nih.govasm.orgoup.comnih.govrsc.orgwikipedia.orgmdpi.com However, its conformation is not rigid and depends heavily on the surrounding environment.
In an aqueous solution, this compound exists primarily in a random-coiled conformation. nih.govnih.gov Upon interacting with membrane-mimicking environments, such as phospholipid bilayers or the presence of organic solvents like trifluoroethanol (TFE), the peptide undergoes a conformational transition and adopts an alpha-helical structure. nih.govnih.govmdpi.com This induced alpha-helix is amphipathic, meaning it possesses distinct hydrophobic and hydrophilic faces. asm.orgrsc.orgmdpi.comnih.govcolostate.edu This amphipathic nature is critical for the peptide's ability to interact with and insert into lipid membranes, where the hydrophobic face associates with the lipid core and the hydrophilic face interacts with the polar headgroups or the aqueous environment. mdpi.comcolostate.edu
The conformation of this compound is sensitive to environmental factors, particularly pH and the presence of metal ions. Changes in pH affect the protonation state of the histidine residues. oup.comrsc.orgnih.govmdpi.com At acidic pH, the protonation of histidines increases the peptide's positive charge, which can influence its interaction with negatively charged membranes and potentially induce or stabilize the alpha-helical conformation. asm.orgoup.comrsc.orgnih.govmdpi.com
Structure-Function Relationships Based on Conformational Properties
The antimicrobial function of this compound is closely tied to its structural and conformational properties. The ability to transition from a disordered state in water to an amphipathic alpha-helical structure in the presence of membranes is fundamental to its mechanism of action, which often involves disrupting microbial membranes. nih.govmdpi.comnih.gov The amphipathic nature of the induced helix facilitates its insertion into the lipid bilayer. mdpi.comcolostate.edu
The pH-dependent activity of this compound is a direct consequence of the protonation of its histidine residues at lower pH. asm.orgoup.comrsc.orgnih.govmdpi.com This increase in positive charge strengthens the electrostatic attraction to negatively charged bacterial membranes, promoting membrane binding and subsequent disruption. oup.comrsc.orgnih.govmdpi.com
Furthermore, the binding of metal ions to the histidine-rich regions of this compound can modulate its antimicrobial efficacy. nih.govacs.orgresearchgate.netfrontiersin.org This suggests that metal-peptide complexes may have altered structural or charge characteristics that enhance their interaction with or effect on microbial targets. frontiersin.org
Biological Activities and Therapeutic Potential of Clavanin B
Antimicrobial Efficacy and Spectrum of Activity
Clavanin B, a member of the clavanin family of peptides isolated from the tunicate Styela clava, demonstrates a broad spectrum of antimicrobial activity. nih.gov These peptides are characterized as histidine-rich, alpha-helical, and C-terminally amidated. researchgate.net The antimicrobial action of clavanins is notably influenced by environmental factors such as pH.
Activity against Gram-Positive Bacteria (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA))
This compound and its complexes have shown efficacy against Gram-positive bacteria, including strains that are resistant to conventional antibiotics. Research has demonstrated that metal complexes of this compound are active against Methicillin-Resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Specifically, zinc(II) and copper(II) complexes of this compound exhibit notable activity. The clavanin family of peptides, in general, is recognized for its effectiveness against Gram-positive organisms, including MRSA. nih.gov
| Gram-Positive Bacterium | Compound | MIC (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | Zn(II)/Cu(II)-Clavanin B complex | 16 | nih.gov |
| Enterococcus faecalis | Zn(II)/Cu(II)-Clavanin B complex | 8 | nih.gov |
Activity against Gram-Negative Bacteria (e.g., Enterobacter cloacae, Escherichia coli)
| Gram-Negative Bacterium | Compound | Condition | MIC | Reference |
|---|---|---|---|---|
| Enterobacter cloacae (MDR) | This compound | pH 5.5 | 128 μM (344 μg/mL) | nih.gov |
| Enterobacter cloacae (MDR) | This compound | pH 7.4 | >128 μM | nih.gov |
Antifungal Activities
The clavanin family of peptides possesses antifungal properties. Studies have shown that clavanins inhibit the growth of fungi such as Candida albicans. nih.gov This antifungal effect is more pronounced at an acidic pH of 5.5 compared to a neutral pH of 7.4. nih.gov Research indicates that the clavanin family exhibits good to moderate antifungal activity, which can be enhanced by the presence of metal ions. nih.gov While antimicrobial susceptibility testing has been performed on Candida albicans with the clavanin family, specific MIC values for this compound are not detailed in the available literature. nih.gov
Antiviral Properties
Inhibitory Activity against Specific Viruses (e.g., HIV)
While antimicrobial peptides as a broad class are known to exhibit a wide range of biological activities, including antiviral effects, there is currently no specific scientific literature available that details the antiviral properties of this compound or the broader clavanin family against the Human Immunodeficiency Virus (HIV) or other specific viruses. nih.govresearchgate.net
Mechanistic Hypotheses for Antiviral Action
The precise mechanisms underlying the antiviral activity of this compound are not yet fully elucidated; however, based on the characteristics of the broader family of clavanin peptides, several hypotheses can be proposed. A primary mechanism is likely the direct interaction with and disruption of viral envelopes. The cationic and amphipathic nature of this compound would facilitate its binding to the negatively charged components of viral membranes, leading to permeabilization and inactivation of the virus.
Furthermore, it is hypothesized that this compound may interfere with viral replication processes. This could occur through the inhibition of viral entry into host cells by blocking viral fusion with the host cell membrane. Another potential mechanism is the inhibition of viral enzymes essential for replication. The histidine residues in clavanins are known to chelate metal ions, which could be a factor in inactivating metalloenzymes required by some viruses.
Anticancer Potential and Selective Cytotoxicity Research
The potential of this compound as an anticancer agent is an emerging area of research, largely extrapolated from studies on other clavanins, such as Clavanin A. The selective cytotoxicity of these peptides towards cancer cells over healthy cells is a key area of investigation.
Mechanisms of Selective Interaction with Cancer Cells (e.g., Membrane Composition)
The selective targeting of cancer cells by this compound is thought to be driven by differences in membrane composition between cancerous and non-cancerous cells. Cancer cell membranes often exhibit a higher net negative charge due to an increased concentration of anionic molecules like phosphatidylserine (B164497) on their outer leaflet. This creates a favorable electrostatic attraction for the cationic this compound peptide. oncotarget.com
Additionally, the altered fluidity and cholesterol content of cancer cell membranes may facilitate the insertion and disruptive action of the peptide. The interaction is likely initiated by the binding of this compound to the cancer cell surface, followed by its insertion into the lipid bilayer, a process driven by hydrophobic interactions. nih.gov
Induction of Cancer Cell Death Pathways
Once integrated into the cancer cell membrane, this compound is hypothesized to induce cell death through several pathways. The primary mechanism is believed to be membrane permeabilization, leading to the formation of pores or channels. This disrupts the osmotic balance of the cell, causing an influx of ions and water, which ultimately leads to cell lysis and necrotic cell death.
In addition to direct membrane disruption, there is the potential for this compound to induce apoptosis, or programmed cell death. After entering the cell, the peptide could interact with intracellular targets, such as mitochondria, triggering the release of pro-apoptotic factors and activating the caspase cascade. Research on other antimicrobial peptides has shown that they can induce apoptosis in cancer cells through both mitochondrial-dependent and independent pathways. nih.govmdpi.com
Immunomodulatory Functions and Host Response Modulation
Beyond its direct antimicrobial and potential anticancer activities, this compound is also believed to possess immunomodulatory properties, influencing the host's immune response to pathogens and abnormal cells.
Influence on Leukocyte Recruitment and Chemotaxis
While direct evidence for this compound is limited, related antimicrobial peptides have been shown to act as chemoattractants for immune cells. It is plausible that this compound can influence the migration of leukocytes, such as neutrophils and monocytes, to sites of infection or inflammation. This chemotactic activity would enhance the host's innate immune response by recruiting phagocytic cells to clear pathogens and cellular debris.
Modulation of Cytokine Production (e.g., IL-10, IL-12, TNF-α)
This compound may play a role in modulating the production of key cytokines that regulate the immune response. Studies on Clavanin A have demonstrated an ability to influence cytokine levels, and it is reasonable to infer a similar capacity for this compound. nih.gov Specifically, it may impact the production of:
Interleukin-10 (IL-10): An anti-inflammatory cytokine that plays a crucial role in preventing excessive inflammation and tissue damage. nih.govfrontiersin.org this compound might enhance IL-10 production to help resolve inflammation.
Interleukin-12 (IL-12): A pro-inflammatory cytokine that is critical for the development of T helper 1 (Th1) cell responses, which are important for clearing intracellular pathogens. nih.gov
Tumor Necrosis Factor-α (TNF-α): A potent pro-inflammatory cytokine involved in a wide range of immune responses, including inflammation and apoptosis. researchgate.net
Based on a comprehensive search of available scientific literature, it is not possible to generate an article detailing the interaction of this compound with innate immune system components. The current body of research focuses extensively on other members of the clavanin family, particularly Clavanin A and a synthetic analog, Clavanin-MO, while specific data on the immunomodulatory activities of this compound are lacking.
The clavanins are a family of antimicrobial peptides (AMPs) isolated from the marine tunicate Styela clava. nih.gov While this compound is a known member of this family and has been noted for its antimicrobial and antiviral properties, detailed studies elucidating its specific mechanisms of interaction with the host immune system have not been published. auctoresonline.orgresearchgate.net
Research into the immunomodulatory effects of this peptide family has centered on Clavanin A and the engineered peptide Clavanin-MO. Studies on these related compounds have revealed significant interactions with the innate immune system, including:
Modulation of Cytokine Production: Clavanin A and Clavanin-MO have been shown to suppress the expression of pro-inflammatory cytokines, such as Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α), while increasing the production of the anti-inflammatory cytokine IL-10. mdpi.comfrontiersin.org
Leukocyte Recruitment: These peptides can stimulate the migration of leukocytes to the site of infection. nih.govbroadinstitute.org
Induction of Immune Mediators: Clavanin-MO has been observed to increase the expression of Granulocyte-macrophage colony-stimulating factor (GM-CSF), Interferon-gamma (IFN-γ), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govbroadinstitute.org
Although this compound shares high sequence similarity with Clavanin A, its specific immunomodulatory functions have not been independently characterized. nih.gov Scientific accuracy precludes attributing the specific activities of Clavanin A or Clavanin-MO to this compound without direct evidence. Therefore, the creation of a detailed article with research findings and data tables on the interaction of this compound with the innate immune system is not feasible at this time.
Molecular Mechanisms of Action of Clavanin B
Membrane Interaction and Disruption Mechanisms
Antimicrobial peptides typically initiate their action by interacting with the bacterial cell membrane, a process driven by a combination of electrostatic and hydrophobic forces. frontiersin.orgnih.govunina.it Clavanin B, being a cationic and amphipathic peptide, is well-suited for these interactions. nih.govuu.nl
Electrostatic and Hydrophobic Interactions with Microbial Membranes
The initial binding of cationic AMPs, such as this compound, to bacterial membranes is primarily mediated by electrostatic interactions between the positively charged amino acid residues on the peptide and the negatively charged components of the bacterial membrane. nih.govunina.itmdpi.com Bacterial membranes, particularly those of Gram-negative bacteria, contain anionic lipids like phosphatidylglycerol (POPG) and cardiolipin (B10847521) (CL), which contribute to a net negative charge. nih.govfrontiersin.orgunina.it Mammalian cell membranes, in contrast, are predominantly composed of zwitterionic lipids, resulting in a less negative or neutral surface charge, which contributes to the selective toxicity of many AMPs towards bacteria over host cells. unina.it
Following initial electrostatic attraction, hydrophobic interactions between the non-polar regions of the amphipathic peptide and the lipid tails within the membrane bilayer become significant. frontiersin.orgnih.govnih.gov These hydrophobic forces drive the insertion of the peptide into the membrane. nih.govnih.gov The amphipathic nature of this compound, characterized by the spatial separation of hydrophilic and hydrophobic residues when it adopts an alpha-helical structure in the membrane environment, is crucial for this interaction and insertion. nih.govnih.govoup.com Studies on Clavanin A, a closely related clavanin, have shown that hydrophobic interactions play a significant role in its interaction with lipid bilayers. nih.govresearchgate.net
Pore Formation Models (e.g., Carpet, Barrel-Stave, Toroidal Pore)
Upon accumulating on the membrane surface, AMPs can induce membrane permeabilization through various mechanisms, including the formation of pores. frontiersin.orgmdpi.comnih.govacs.org Several models have been proposed to describe these pore formation processes:
Barrel-Stave Model: In this model, peptide monomers insert into the lipid bilayer and aggregate to form a transmembrane pore. The hydrophobic surfaces of the peptides face the lipid tails, while the hydrophilic or charged surfaces line the aqueous pore channel, resembling the staves of a barrel. frontiersin.orgnih.govacs.orgnih.gov This model typically involves peptides adopting a transmembrane orientation. mdpi.com
Toroidal Pore Model: In this model, the peptides insert into the membrane and induce a localized curvature of the lipid bilayer. The peptides and the lipid headgroups collectively line the pore, creating a "wormhole" or toroidal shape. frontiersin.orgmdpi.comnih.govacs.orgnih.gov Unlike the barrel-stave model, the lipid headgroups bend back on themselves, and the peptides are associated with the lipid headgroups even within the pore. nih.gov The size of toroidal pores can be dynamic. nih.govacs.org
Carpet Model: In this mechanism, peptides initially bind parallel to the membrane surface, accumulating until a threshold concentration is reached. frontiersin.orgnih.govacs.orgnih.gov Once this concentration is exceeded, the peptide layer disrupts the membrane integrity in a detergent-like manner, leading to the formation of micelles or peptide-lipid clusters and subsequent membrane lysis. unina.itnih.govacs.orgnih.gov This model does not necessarily involve the formation of discrete, stable transmembrane channels. acs.orgnih.gov
While the specific pore formation model employed by this compound may depend on factors such as peptide concentration, lipid composition, and environmental conditions, studies on clavanins, in general, suggest that they can permeabilize membranes. frontiersin.orguu.nl Some research indicates that Clavanin A may disrupt membranes in a non-specific manner at neutral pH, potentially aligning with a carpet-like mechanism. nih.govnih.gov
Permeabilization of Outer and Inner Bacterial Membranes
For Gram-negative bacteria, AMPs must first cross the outer membrane before reaching the inner (cytoplasmic) membrane. frontiersin.orgoup.com The outer membrane acts as a barrier, primarily due to the presence of lipopolysaccharide (LPS) on its outer leaflet. core.ac.ukmdpi.com Cationic AMPs can interact with the negatively charged LPS, facilitating their translocation across the outer membrane, possibly by displacing divalent cations that bridge LPS molecules. Once across the outer membrane, the peptides can then interact with and permeabilize the inner membrane, which is essential for disrupting vital cellular functions and leading to cell death. frontiersin.org
Studies on clavanins have shown their ability to permeabilize both the outer and inner membranes of E. coli, a Gram-negative bacterium. nih.govasm.orgnih.gov This permeabilization can lead to the leakage of intracellular contents. core.ac.uk The effectiveness of this permeabilization can be influenced by pH, with clavanins showing effective permeabilization of both membranes at acidic pH. nih.govasm.orgnih.gov
Role of Membrane Properties and Dynamics in this compound Activity
The activity of this compound is influenced by the properties and dynamics of the target membrane. The lipid composition, charge density, fluidity, and curvature of the membrane can all affect peptide binding, insertion, and the mechanism of membrane disruption. nih.govfrontiersin.orguu.nloup.comfrontiersin.org
The presence of anionic lipids in bacterial membranes enhances the initial electrostatic attraction and binding of cationic clavanins. nih.govuu.nlnih.gov The specific arrangement and dynamics of lipids can also influence the peptide's ability to insert and form pores or induce other forms of disruption. nih.govuu.nl Studies on Clavanin A have shown that it interacts strongly and specifically with lipid bilayers, affecting lipid organization, including inducing phase separation and altering acyl chain and headgroup packing. uu.nl These changes in membrane properties can be directly linked to the peptide's ability to disrupt the membrane's barrier function. uu.nl
Environmental factors, such as pH and the presence of metal ions, can also modulate the interaction of clavanins with membranes by affecting the peptide's charge state and conformation, as well as the membrane properties. nih.govasm.orgnih.govacs.orguu.nlmdpi.comacs.orgresearchgate.netnih.govuconn.edu For instance, the histidine residues in clavanins become protonated at acidic pH, increasing the peptide's positive charge and potentially enhancing electrostatic interactions with the membrane. nih.govnih.govasm.orguu.nl The presence of zinc(II) ions has been shown to enhance the antimicrobial activity of Clavanin A, partly by influencing its structure and providing more favorable electrostatics for membrane association. nih.govacs.orgresearchgate.netnih.gov
Intracellular Target Engagement and Non-Membranolytic Effects
While membrane disruption is a primary mechanism for many AMPs, including clavanins, there is also evidence suggesting that this compound and other clavanins can exert their effects through intracellular targets, particularly at certain pH conditions. nih.govnih.govacs.orgmdpi.commdpi.com This represents a non-membranolytic mode of action. nih.govacs.orgunina.itfrontiersin.orgfrontiersin.org
Interaction with Specific Intracellular Components (e.g., PBP2a, Panton-Valentine Leukocidin Toxin)
Computational studies, including molecular docking and molecular dynamics simulations, have explored the potential interactions of this compound with intracellular components of Methicillin-resistant Staphylococcus aureus (MRSA). These studies indicated protein-peptide interactions between this compound and key MRSA target proteins, namely Penicillin-Binding Protein 2a (PBP2a) and Panton-Valentine Leukocidin Toxin. researchgate.neteurekaselect.comnih.gov PBP2a is a modified transpeptidase that confers resistance to β-lactam antibiotics by having a low affinity for them, allowing the bacteria to maintain cell wall synthesis in the presence of these drugs. mdpi.commdpi.com The computational findings suggest this compound could potentially interact with PBP2a, although the precise nature and functional outcome of this interaction require further experimental validation. researchgate.neteurekaselect.comnih.gov The research proposes this compound as a potential repurposed agent for MRSA treatment based on these in silico findings. researchgate.neteurekaselect.comnih.gov
Metal Ion-Mediated Activity Enhancement
The antimicrobial activity of clavanins, including this compound, can be significantly influenced by the presence of metal ions, particularly zinc(II) and copper(II). nih.govacs.org This metal-enhanced activity is linked to the coordination chemistry of the peptides with these ions. nih.govacs.org
Zinc(II) Binding and Its Impact on Conformation and Membrane Association
Zinc(II) binding plays a crucial role in enhancing the antimicrobial properties of clavanins. nih.gov For this compound, similar to Clavanin A, Zn(II) binding can influence its conformation and interaction with bacterial membranes. nih.govnih.govacs.org At physiological pH (7.4), clavanins, including this compound, coordinate Zn(II) primarily through the imidazole (B134444) rings of three histidine residues, specifically His10 and His11, with His17 also participating in the case of Clavanins A, B, and E. nih.govacs.orgresearchgate.net This binding mode differs from that observed for Clavanin A at pH 5.5, where His17 and His21 were suggested as the primary Zn(II) anchoring sites. nih.govacs.org
The binding of Zn(II) can stabilize the α-helical conformation of clavanins in the metal-binding region. nih.govacs.org While Zn(II) binding can stabilize existing helical structures, it does not necessarily induce helicity in peptides that are initially in a random coil configuration. nih.govacs.org Furthermore, Zn(II) binding to clavanins can lead to more favorable electrostatic interactions for membrane association, particularly in the C-terminal region, resulting in stronger and longer-lasting interactions with membrane lipids. nih.govacs.org This modulation of membrane properties by Zn(II) may favor peptide insertion and potentially enhance translocation into the bacterial cell. nih.govacs.org
Coordination Chemistry of Copper(II) with this compound
Copper(II) also interacts with clavanins, and this interaction can similarly enhance their antimicrobial activity. nih.govacs.org At pH 7.4, Clavanins A, B, and E form 4N-type complexes with Cu(II), involving the imidazole rings of His10, His11, and His17, along with the amide nitrogen of His17. nih.govacs.org This coordination mode is distinct from that of Clavanin C, which utilizes an ATCUN motif for Cu(II) binding. nih.govacs.orgfrontiersin.org The stability of Cu(II)-clavanin complexes can be pH-dependent, with Clavanin C forming the most stable complex at pH values above 6 due to its unique binding motif. acs.org
Elucidation of Metal-Binding Motifs
The metal-binding capabilities of clavanins are primarily attributed to the presence of histidine residues. nih.govfrontiersin.org At physiological pH, Zn(II) coordination in this compound involves the imidazole groups of His10, His11, and His17. nih.govacs.orgresearchgate.net For Cu(II) binding at pH 7.4, this compound utilizes three imidazole groups (His10, His11, His17) and one amide group. nih.govacs.orgresearchgate.net
A notable metal-binding motif found in Clavanins A, B, E, and clavaspirin (B1577464) is the HXXXH pattern, which involves histidine residues at positions i and i+4. nih.govacs.org This motif has been suggested as a primary anchoring site for Zn(II), particularly in the α-helical conformation where these histidines are expected to be on the same side of the helix. nih.govacs.org This HXXXH motif is also observed in some Zn(II)-based nucleases. nih.govacs.org
Differences in the nonmetal binding sequence, even minor ones like the K7R substitution between Clavanin A and B, can lead to variations in the coordination environment, potentially due to prefolding of the peptide before metal binding. nih.govacs.org
Synergistic Mechanisms with Other Peptides
Antimicrobial peptides can exhibit synergistic interactions with other peptides or antibiotics, leading to enhanced antimicrobial effects. nih.govnih.govfrontiersin.org
Additive and Synergistic Interactions with Clavanin Analogues (e.g., Clavanin A)
Studies have investigated the synergistic interactions among different clavanin peptides. nih.govnih.govresearchgate.net Using checkerboard assays, synergy has been reported between Clavanin A and this compound against multidrug-resistant Enterobacter cloacae. nih.govnih.govresearchgate.net This synergy was observed specifically in the checkerboard test. nih.govnih.govresearchgate.net The ability of homologous AMPs from a single organism to cooperate suggests a potential advantage in their combined use. nih.govnih.govresearchgate.net While the exact mechanisms of synergy between Clavanin A and B are not fully elucidated, the minor sequence difference (K7R substitution) between them is notable, and the presence of arginine has been linked to enhanced antimicrobial effects in other contexts. nih.govacs.org
Proposed Mechanistic Basis for Peptide Synergy
The tunicate Styela clava produces a family of antimicrobial peptides known as clavanins, including Clavanin A, this compound, Clavanin C, Clavanin D, and Clavanin E, along with the related peptide Clavaspirin. It is hypothesized that the production of these multiple homologous peptides by a single organism may serve the purpose of enabling synergistic activity against bacteria. nih.gov Synergy between antimicrobial peptides (AMPs) offers potential advantages, such as the use of lower dosages, improved pathogen clearance, and effectiveness against multidrug-resistant strains. nih.govwikipedia.org
Research investigating the synergistic interactions among clavanins has identified specific pairs exhibiting this phenomenon. Notably, synergy has been reported between Clavanin A and this compound when tested against the multidrug-resistant bacterium Enterobacter cloacae using the checkerboard assay. nih.govwikipedia.org Another synergistic pair identified within the clavanin family is Clavanin D and Clavaspirin, with this combination showing strong synergy in both checkerboard and time-kill kinetics assays. nih.gov
The proposed mechanistic basis for peptide synergy among clavanins, including the interaction between Clavanin A and this compound, is an active area of research. While a universal mechanism for AMP synergy remains elusive, several factors are considered to contribute to the cooperative effects observed within the clavanin family. nih.gov
Clavanin A and this compound are structurally very similar, differing by only a single amino acid residue at position 7, where Clavanin A has Lysine (B10760008) (K) and this compound has Arginine (R). nih.gov Despite this minor difference, studies suggest that this compound, much like Clavanin A, may possess multiple mechanisms of action depending on environmental conditions, such as pH and metal ion availability. frontiersin.orgnih.gov The substitution of Lys7 with Arg7 in this compound has been shown to lead to changes in the metal coordination environment, which could influence its biological activity and potentially its synergistic interactions with other peptides. readthedocs.io For instance, Zn(II) and Cu(II)-clavanin B complexes have demonstrated selective metal-enhanced activity against Enterococcus faecalis. readthedocs.io
While many AMPs are known to exert their effects through membrane disruption, the synergistic mechanism for some clavanin pairs may involve intracellular targets. For the synergistic pair Clavanin D and Clavaspirin, studies using confocal microscopy and transmission electron microscopy have suggested that both peptides can translocate inside bacterial cells without causing significant membrane damage, indicating an intracellular mode of action for their synergy. nih.gov This suggests that synergistic mechanisms within the clavanin family are not limited to membrane permeabilization and can involve interference with processes inside the bacterial cell. While the specific intracellular targets for Clavanin D and Clavaspirin synergy are still being investigated, this finding provides a potential model for how other clavanin combinations, including Clavanin A and this compound, might achieve synergistic effects through complementary or cooperative intracellular activities. nih.gov
The observed synergy between Clavanin A and this compound in the checkerboard assay against E. cloacae highlights the potential for these closely related peptides to work together more effectively than individually. nih.govwikipedia.org The precise molecular details of how the interaction between Clavanin A and this compound leads to enhanced antimicrobial activity are still being elucidated, but it is likely influenced by their individual mechanisms of action, their structural similarities and subtle differences, and their ability to potentially target different cellular components or pathways cooperatively.
The following table summarizes the reported synergy between Clavanin A and this compound:
| Peptide Combination | Target Organism | Assay Method | Synergy Observed |
| Clavanin A + this compound | Enterobacter cloacae | Checkerboard Assay | Yes |
Synthetic Analogues and Structure Activity Relationship Sar Studies of Clavanin B
Rational Design Principles for Clavanin B Analogues
Rational design principles for creating this compound analogues are based on understanding the key features of the native peptide that contribute to its activity. These principles often involve modifying amino acid sequences and structures to enhance desired properties while minimizing undesirable ones, such as toxicity. nih.govwikipedia.org
Key considerations in the rational design of antimicrobial peptides, including clavanin analogues, typically include:
Net Charge: Cationic charge is crucial for electrostatic interaction with the negatively charged bacterial cell membrane. frontiersin.orgucl.ac.uk Increasing the net positive charge can enhance affinity for bacterial membranes.
Hydrophobicity and Amphipathicity: The balance between hydrophobic and hydrophilic residues, leading to an amphipathic structure, is essential for membrane insertion and disruption. frontiersin.org The arrangement of hydrophobic and hydrophilic faces in the alpha-helical conformation is particularly important. frontiersin.org
Secondary Structure: this compound is an alpha-helical peptide, and maintaining or enhancing this structure in membrane-mimicking environments is often a design goal. frontiersin.org Modifications, such as terminal capping, can influence helical stability. frontiersin.org
Amino Acid Composition and Position: The type and position of specific amino acids, particularly cationic (Lys, Arg, His) and hydrophobic residues, significantly influence activity. frontiersin.orgucl.ac.uksbmu.ac.ir The presence and location of histidine residues are notable in clavanins, influencing activity at different pH levels and in the presence of metal ions. acs.orgresearchgate.netasm.org
Peptide Length: The length of the peptide can impact its activity and potential toxicity. sbmu.ac.ir
Rational design often involves analyzing the sequence and structural characteristics of natural AMPs to identify key residues essential for function, sometimes using techniques like alanine (B10760859) scanning to determine critical residues. ucl.ac.uk
Impact of Amino Acid Substitutions on Biological Activity (e.g., Lysine-to-Arginine Mutation)
Amino acid substitutions are a common strategy in SAR studies to investigate the role of specific residues in the peptide's activity. Substituting one amino acid for another can alter the peptide's charge, hydrophobicity, flexibility, and propensity to form certain secondary structures, thereby affecting its interaction with target membranes and biological molecules. ucl.ac.uksbmu.ac.irnih.gov
Studies on clavanins and other antimicrobial peptides have explored the impact of various substitutions:
Lysine-to-Arginine Mutation: Both lysine (B10760008) and arginine are positively charged amino acids and contribute to the cationic nature of AMPs. sbmu.ac.ir However, the guanidinium (B1211019) group of arginine is larger and its positive charge is delocalized, which can lead to different interactions compared to the primary amine group of lysine. researchgate.net While the effect of Lys-to-Arg substitutions can vary depending on the peptide and the specific position, in some contexts, such mutations have been shown to increase peptide potency or alter membrane interactions. researchgate.netrsc.org For instance, the minor sequential difference between Clavanin A and this compound involves a Lysine-to-Arginine substitution (K7R), which has been noted to lead to changes in coordination environment, potentially due to peptide prefolding, and the presence of arginine has been previously linked to enhanced antimicrobial effects. acs.org In other peptides, lysine-to-arginine mutations have resulted in more potent variants. rsc.org
Glycine-to-Alanine Mutation: Studies on Clavanin A have investigated the effect of substituting glycine (B1666218) residues with alanine. nih.gov Glycine residues can provide flexibility to the peptide chain. nih.gov Substituting Gly at positions 6 and 13 in Clavanin A was found to be functionally important, suggesting these glycines act as flexible hinges facilitating membrane insertion. nih.gov Substituting Gly18 with alanine, however, stimulated membrane interaction and biological activity. nih.gov This highlights that the impact of a substitution is highly dependent on the specific position within the peptide sequence.
Histidine Substitutions: Clavanins are rich in histidine, which is positively charged at acidic pH but neutral at physiological pH. researchgate.netasm.org This contributes to the pH-dependent activity observed in some clavanins, with enhanced activity at lower pH. researchgate.netasm.org Substituting histidine residues can alter this pH dependency and metal ion binding properties. researchgate.net For example, in Clavanin A, His17 is crucial for both antimicrobial activity and zinc(II) binding at pH 5.5. acs.org
The following table summarizes some reported effects of amino acid substitutions in antimicrobial peptides, including insights relevant to clavanins:
| Original Residue | Substitution | Peptide/Context | Observed Impact | Source |
| Lysine (K) | Arginine (R) | Clavanin A vs this compound | Leads to changes in coordination environment; Arginine linked to enhanced antimicrobial effects in some contexts. | acs.org |
| Lysine (K) | Arginine (R) | KR-12 mutant | More potent than the parent peptide. | rsc.org |
| Arginine (R) | Lysine (K) | SARS-CoV-2 Spike Protein | Mutations typically do not have a significant effect on viral fitness, ACE2 binding affinity, or RBD expression. | nih.gov |
| Glycine (G) | Alanine (A) | Clavanin A (Gly6, Gly13) | Functionally important; may act as flexible hinges. | nih.gov |
| Glycine (G) | Alanine (A) | Clavanin A (Gly18) | Stimulated membrane interaction and biological activity. | nih.gov |
| Histidine (H) | Lysine (K) | Clavanin AK (Clavanin A variant) | Exerted substantial activity at both pH 7.4 and pH 5.5, unlike native Clavanin A. | asm.org |
| Histidine (H) | Serine (S) | C3f (another peptide) | Analogs with substitutions prepared to study activity dependence on pH and metal cations. | researchgate.net |
Effect of Hydrophobic Tags and Modified Sequences (e.g., Clavanin-MO)
Modifying peptide sequences by adding hydrophobic tags or creating hybrid sequences is another strategy to improve their properties, such as antimicrobial activity, membrane interaction, and stability against proteolysis. frontiersin.orgrsc.org
Clavanin-MO is a notable example of a modified clavanin sequence. It is an analogue of Clavanin A where a short hydrophobic peptide fragment, FLPII, has been introduced to the N-terminus of the native sequence (Clavanin-MO: FLPIIVFQFLGKIIHHVGNFVHGFSHVF-NH2; Clavanin A: VFQFLGKIIHHVGNFVHGFSHVF-NH2). rsc.orgnih.gov This modification was made in an effort to enhance the antimicrobial and immunomodulatory properties of Clavanin A. nih.gov
Research has shown that Clavanin-MO exhibits increased antimicrobial activity compared to the native Clavanin A. nih.govmdpi.com Furthermore, Clavanin-MO has demonstrated immunomodulatory activities both in vitro and in vivo. nih.govmdpi.com Studies have indicated that Clavanin-MO can:
Increase the production of the anti-inflammatory cytokine IL-10. rsc.orgnih.govmdpi.com
Reduce the expression of pro-inflammatory cytokines IL-12 and TNF-α. rsc.orgnih.govmdpi.comfrontiersin.org
Stimulate the migration of leukocytes, indicating chemotactic activity. rsc.orgmdpi.com
Increase the expression of immune mediators such as GM-CSF, IFN-γ, and MCP-1 in the early phase of infection in mice. mdpi.com
These findings suggest that the addition of the hydrophobic FLPII tag in Clavanin-MO not only improved its antimicrobial potency but also conferred beneficial immunomodulatory properties, highlighting the potential of sequence modification to create multifunctional peptides. rsc.orgnih.govmdpi.com
Other types of modifications explored in AMP design that could be relevant to clavanins include C-terminal amidation, which can increase net charge and alter helicity, potentially enhancing antimicrobial activity. frontiersin.orgnih.gov The inclusion of unnatural amino acids or macrocyclization can also be used to improve stability and activity in challenging environments like high salt concentrations. ucl.ac.uknih.gov
Computational Approaches in Analogue Design and Optimization
Computational approaches play an increasingly significant role in the design and optimization of antimicrobial peptides, including clavanin analogues. researchgate.netnih.govresearchgate.net These methods can help predict the properties of peptide sequences, guide rational design efforts, and reduce the need for extensive experimental screening. nih.govnih.gov
Various computational techniques are applied in AMP design and SAR studies:
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate chemical structures or properties of peptides with their biological activities. nih.gov These models can help predict the activity of new peptide sequences and identify structural features important for activity, aiding in sequence optimization. nih.gov
Molecular Docking and Molecular Dynamics Simulations: These techniques can be used to model the interaction of peptides with bacterial membranes or specific protein targets. researchgate.netnih.gov Molecular dynamics simulations can provide insights into the conformational changes of peptides and their mechanisms of action at the molecular level. nih.gov For example, computational studies have investigated the influence of metal ion binding, like Zn(II), on the structure and membrane interactions of clavanins. nih.gov
De Novo Design and Machine Learning: Computational algorithms, including machine learning and genetic algorithms, can be used to generate novel peptide sequences with desired properties based on established principles or training data from known AMPs. sbmu.ac.irnih.govnsk.hr These methods can explore a vast sequence space to identify potential candidates for synthesis and testing. nih.gov
Conceptual DFT-based Computational Peptidology: This approach combines conceptual density functional theory with cheminformatics tools to study the chemical reactivity and bioactivity of peptides, providing insights into their behavior at the molecular level. researchgate.netfrontiersin.orgfrontiersin.org
Computational methods can integrate information on chemical parameters and bioactivities to predict the potential of candidate sequences before they are synthesized and tested experimentally. nih.gov While computational studies have limitations, such as computational power and the ability to fully sample relevant conformational space, they are valuable tools for guiding experimental design and providing mechanistic insights. nih.gov
For this compound, computational studies have been employed to explore its potential therapeutic applications. For instance, molecular docking and molecular dynamics simulations have been used to study the interaction of this compound with Staphylococcus aureus (MRSA) target proteins, Penicillin Binding Protein 2a and Panton-Valentine Leukocidin Toxin, suggesting its potential as a repurposed drug for treating MRSA infections. researchgate.net
The use of computational approaches in conjunction with experimental validation is a powerful strategy for the rational design and optimization of this compound analogues with enhanced properties.
Advanced Research Methodologies and Analytical Techniques for Clavanin B Studies
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques play a significant role in understanding the behavior of Clavanin B, particularly its interactions with biological membranes and potential target proteins. These methods provide insights that are often difficult or impossible to obtain solely through experimental means. Conceptual Density Functional Theory (CDFT) and Computational Peptidology (CP) are examples of computational approaches used to study the properties and behavior of peptides scielo.org.mx.
Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations are widely used to investigate the dynamic interactions between antimicrobial peptides like this compound and bacterial membranes. researchgate.netasm.org These simulations can model how peptides insert into or interact with lipid bilayers, providing insights into potential mechanisms of action, such as pore formation or membrane disruption. researchgate.netasm.org Studies on clavanin A, a related peptide, have utilized all-atom equilibrium MD simulations to explore its interaction with model gram-negative bacterial membranes. acs.orgnih.govnih.gov These simulations have shown that the presence of metal ions, such as Zn(II), can influence the helical conformation of the peptide and enhance favorable electrostatic interactions with the membrane, particularly in the C-terminal region, promoting membrane association and potential insertion. acs.orgnih.govnih.gov MD simulations can also reveal how peptides affect membrane properties, such as lipid packing and fluidity, which can impact peptide insertion and translocation. researchgate.netacs.orgnih.gov
Molecular Docking for Target Protein Binding Prediction
Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a peptide, such as this compound, and potential target proteins. researchgate.neteurekaselect.comfrontiersin.org This method helps identify specific residues involved in binding and estimate the strength of these interactions. For this compound, molecular docking studies have been employed to investigate its potential interaction with target proteins in Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.neteurekaselect.comnih.gov These studies have explored the protein-peptide interactions with MRSA target proteins like Penicillin Binding Protein 2a and Panton-Valentine Leukocidin Toxin. researchgate.neteurekaselect.comnih.gov Molecular docking provides a computational basis for understanding how this compound might exert its effects by binding to specific bacterial components.
In Silico Screening and Drug Repurposing (e.g., for MRSA)
In silico screening involves using computational methods to screen large databases of compounds or peptides to identify potential candidates with desired properties, such as antimicrobial activity against specific pathogens like MRSA. researchgate.neteurekaselect.comnih.govresearchgate.net This approach can also be used for drug repurposing, where existing compounds or peptides are evaluated for new therapeutic applications. A computational study exploring potential antimicrobial peptides for treating MRSA identified this compound as a suitable candidate based on physicochemical properties. researchgate.neteurekaselect.comnih.gov Molecular docking and MD simulations in this study further investigated this compound's interaction with MRSA target proteins, proposing this compound as a viable repurposed drug candidate for managing MRSA infections. researchgate.neteurekaselect.comnih.gov In silico techniques offer a cost-effective and efficient way to identify promising therapeutic candidates and explore new uses for existing ones. frontiersin.orgresearchgate.net
Data from a computational study on this compound for MRSA:
| Method | Target Protein | Key Finding | Source |
| Molecular Docking & MD Simulation | Penicillin Binding Protein 2a | Demonstrated protein-peptide interaction with this compound. researchgate.neteurekaselect.comnih.gov | researchgate.neteurekaselect.comnih.gov |
| Molecular Docking & MD Simulation | Panton-Valentine Leukocidin Toxin | Demonstrated protein-peptide interaction with this compound. researchgate.neteurekaselect.comnih.gov | researchgate.neteurekaselect.comnih.gov |
| In Silico Screening | Various AMPs | Identified this compound as an appropriate candidate for MRSA treatment. researchgate.neteurekaselect.comnih.gov | researchgate.neteurekaselect.comnih.gov |
Biophysical and Spectroscopic Characterization
Biophysical and spectroscopic techniques provide experimental data on the structural properties and conformational changes of this compound in different environments, offering crucial validation and complementary information to computational studies.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of peptides and proteins, such as α-helices, β-sheets, and random coils. acs.orgnih.govnih.govresearchgate.netmdpi.com CD spectroscopy is particularly useful for studying how the conformation of antimicrobial peptides changes in the presence of membrane-mimicking environments, such as liposomes or detergents. Studies on clavanin A have utilized CD spectroscopy to investigate its structural changes under membrane-mimicking conditions. acs.orgnih.govnih.gov These studies indicated that a random coil to helical transition is induced for clavanin derivatives in the presence of membranes. acs.orgnih.gov CD spectroscopy can provide insights into the conformational flexibility of clavanins and how their structure adapts upon interacting with lipid bilayers. nih.gov
Nuclear Magnetic Resonance (NMR) for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of peptides in solution. acs.orgnih.govuu.nlresearchgate.netmdpi.comnih.gov NMR can provide detailed information about the local environment and interactions of individual amino acid residues within the peptide chain. For clavanins, NMR studies have been conducted to elucidate their structure and interactions with membranes. acs.orgnih.govuu.nlresearchgate.net Solution state NMR studies of clavanin A in the presence of membrane-mimicking environments have indicated an α-helical conformation. nih.gov NMR can also be used to study the interaction of clavanins with metal ions, such as Zn(II) and Cu(II), revealing the residues involved in metal binding and potential conformational changes induced by metal coordination. acs.orgresearchgate.netacs.org These studies have shown that histidine residues, particularly His10 and His11, are often involved in metal binding in clavanins. acs.orgresearchgate.netacs.org
NMR studies on clavanin-metal complexes:
| Metal Ion | Binding Residues (Clavanin A, B, E) | Binding Residues (Clavanin C, D) | Source |
| Zn(II) | His10, His11, His17 (imidazoles) | His10, His11, His21 (imidazoles) | acs.orgresearchgate.netacs.org |
| Cu(II) | His10, His11, His17 (imidazoles) + H17 amide N | ATCUN motif (Clavanin C); His10, His11, His21 + H11 amide N (Clavanin D) | acs.orgresearchgate.net |
Atomic Force Microscopy (AFM) for Membrane Topography and Interactions
Atomic Force Microscopy (AFM) is a powerful technique used to visualize the surface topography of materials at the nanoscale, including lipid bilayers. nih.gov It allows for the direct observation of peptide-membrane interactions and the resulting changes in membrane structure. nih.govuu.nl Studies utilizing AFM have investigated the interaction of antimicrobial peptides, including Clavanin A (a closely related clavanin), with lipid bilayers to understand how they perturb membranes. nih.govuu.nlacs.orgnih.gov AFM can reveal the formation of peptide-rich domains and defects in the bilayer structure upon peptide binding. nih.govuu.nl For example, AFM analysis of Clavanin A with DPPC (dipalmitoylphosphatidylcholine) supported bilayers has visualized substantial defects and a carpet-like appearance, suggesting a strong destabilizing effect on the lipid bilayer. uu.nl This technique provides high-resolution information about local membrane thickness and how it is affected by peptide interaction. nih.gov While specific AFM studies focusing solely on this compound were not prominently found in the search results, the application of this technique to other clavanins, particularly Clavanin A, provides a strong precedent for its utility in studying this compound's membrane interactions.
Differential Scanning Calorimetry (DSC) for Lipid Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermotropic phase behavior of lipid bilayers. nih.govdoi.org It measures the heat absorbed or released by a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies. nih.govdoi.org DSC is a valuable tool for characterizing the interaction of compounds, such as antimicrobial peptides, with lipid membranes. nih.govdoi.org The presence of peptides can alter the main transition temperature (gel to liquid-crystalline phase transition) and the enthalpy of the transition, indicating changes in lipid packing and interactions within the bilayer. nih.govdoi.org For instance, studies on Clavanin A have shown that it interacts strongly with phosphatidylcholine bilayers, resulting in increased order-disorder phase transition temperatures and phase separation into peptide-rich and peptide-poor domains. uu.nlacs.orgnih.gov This effect, where a peptide increases the phase transition temperature, is considered unusual as peptides normally lower it by intercalating between lipid headgroups. uu.nl Microcalorimetry assays have also been used to assess the affinity of Clavanin A towards phospholipids, showing concentration-dependent binding. nih.gov While direct DSC data specifically for this compound was not a primary outcome of the search, the application of DSC to other clavanins highlights its relevance for investigating this compound's impact on lipid phase transitions.
In Vitro Experimental Models for Mechanistic Insights
In vitro experimental models are crucial for investigating the mechanisms of action of antimicrobial peptides like this compound under controlled laboratory conditions. These models allow for the assessment of antimicrobial potency, membrane-disrupting capabilities, and interactions with host immune cells.
Bacterial and Fungal Susceptibility Assays (Minimum Inhibitory Concentration, Time-Kill Kinetics, Checkerboard Assays)
Bacterial and fungal susceptibility assays are fundamental for determining the effectiveness of antimicrobial compounds.
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specific incubation period. rsc.orgnih.gov MIC assays are commonly performed using broth microdilution methods. rsc.orgnih.gov Studies on the clavanin family, including this compound, have utilized MIC assays to evaluate their activity against various bacterial strains, including multidrug-resistant Enterobacter cloacae. nih.govrsc.orgresearchgate.netrsc.org The activity of clavanins can be influenced by factors such as pH, with higher activity observed at acidic pH (e.g., pH 5.5) compared to neutral pH (e.g., pH 7.4), which is attributed to the protonation of histidine residues at lower pH, increasing their cationic nature and affinity for negatively charged microbial membranes. nih.govrsc.org
While specific MIC values for this compound against a broad panel of microorganisms were not extensively detailed in the search results, one study reported synergistic activity between Clavanin A and this compound against multidrug-resistant E. cloacae in a checkerboard assay nih.govresearchgate.netrsc.orgresearchgate.net, implying that this compound possesses antimicrobial activity. Another study indicated that the addition of Zn(II) and Cu(II) ions could enhance the antimicrobial properties of this compound complexes against E. faecalis, with a reported MIC of 8 μg/mL for both Zn(II)-clavanin B and Cu(II)-clavanin B complexes against this pathogen. nih.govacs.org This MIC was reported to be significantly lower than that of nitrofurantoin (B1679001) against E. faecalis. nih.gov
Time-Kill Kinetics
Time-kill kinetics assays measure the rate at which an antimicrobial agent reduces the viability of a microbial population over time. nih.govnih.govwindows.net This method provides insights into whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). nih.gov Time-kill kinetics have been used in conjunction with checkerboard assays to confirm synergistic interactions between clavanin peptides. nih.govrsc.orgresearchgate.netrsc.org For instance, time-kill assays were used to further validate the synergy observed between Clavanin D and Clavaspirin (B1577464) against E. cloacae. nih.govrsc.org While direct time-kill kinetics data specifically for this compound as a single agent was not a primary finding, its inclusion in synergistic studies with Clavanin A suggests its potential for investigation using this method.
Checkerboard Assays
Checkerboard assays are used to evaluate the potential for synergy, additivity, or antagonism between two or more antimicrobial agents. nih.govresearchgate.netrsc.org By testing a range of concentrations of each agent in combination, the fractional inhibitory concentration (FIC) index can be calculated to determine the nature of the interaction. nih.gov Checkerboard assays have been employed to identify synergistic pairs among the clavanins against multidrug-resistant E. cloacae. nih.govrsc.orgresearchgate.netrsc.org Notably, synergy was reported between Clavanin A and this compound in a checkerboard assay against E. cloacae 0136. nih.govresearchgate.netrsc.orgresearchgate.net This finding suggests that the combination of Clavanin A and B may be more effective than either peptide alone.
Liposome (B1194612) Leakage and Permeabilization Experiments
Liposome leakage and permeabilization experiments are in vitro models used to assess the ability of antimicrobial peptides to disrupt the integrity of lipid membranes, mimicking the cell membranes of bacteria and fungi. nih.govacs.orgmdpi.comcore.ac.uk Liposomes are artificial vesicles composed of lipid bilayers, and their permeability can be monitored by encapsulating fluorescent probes that are quenched at high concentrations. mdpi.comcore.ac.uk Upon membrane permeabilization by a peptide, the probes are released, leading to an increase in fluorescence intensity. mdpi.comcore.ac.uk
Studies on the clavanin family, including experiments with Clavanin A, have utilized liposome leakage assays to investigate their membrane-disrupting activity. nih.govacs.org These experiments have shown that clavanins can induce the release of encapsulated fluorophores from liposomes, indicating their ability to permeabilize membranes. nih.gov It has been suggested that both free clavanin peptides and their metal complexes can show membrane-disrupting ability, although their mode of action might also involve intracellular targets. acs.org Clavanin A, for example, has been shown to permeabilize the membranes of vesicles even at modest concentrations. nih.gov While specific liposome leakage data solely for this compound was not a central finding, the use of this technique for other clavanins underscores its relevance for understanding the membrane-targeting properties of this compound.
Cell-Free Assays for Specific Target Inhibition
Cell-free assays involve using components of cells, such as ribosomes or enzymes, outside of a living cell to study specific biochemical processes and identify inhibitors. mdpi.com These systems can be used to investigate the interaction of antimicrobial peptides with specific intracellular targets, such as protein synthesis machinery or DNA. nih.govmdpi.com While the primary mode of action for many antimicrobial peptides involves membrane disruption, some peptides, including certain clavanins, have been suggested to have intracellular targets. nih.govacs.org For instance, studies on Clavanin A have proposed that under acidic conditions, it can bind to DNA and disrupt DNA synthesis. nih.gov Furthermore, the complex of Clavanin A with Zn(II) has been suggested to cleave DNA. nih.gov
Cell-free systems offer a platform for accelerating the discovery and validation of new antimicrobial agents and elucidating their mechanisms of action by identifying inhibited translation stages or other specific target interactions. mdpi.com Although detailed cell-free assay data specifically for this compound was not a prominent outcome of the search, the investigation into the intracellular targets of other clavanins suggests that cell-free assays could be a valuable tool for exploring potential non-membrane targets of this compound.
Immunological Assays with Macrophage-like Cells and Leukocytes
Immunological assays are used to investigate the interactions of antimicrobial peptides with components of the host immune system, such as macrophage-like cells and leukocytes. mdpi.comresearchgate.netnih.govfrontiersin.orgfrontiersin.org Some antimicrobial peptides, in addition to their direct antimicrobial activity, possess immunomodulatory properties, influencing the host's immune response. mdpi.comresearchgate.netnih.govfrontiersin.org These properties can include stimulating leukocyte migration, influencing cytokine production, and modulating the activation of immune cells. mdpi.comresearchgate.netnih.govfrontiersin.org
Studies involving Clavanin A and its synthetic derivative Clavanin-MO have demonstrated anti-inflammatory activities in murine macrophage-like cells stimulated with LPS. mdpi.comresearchgate.netnih.gov These peptides were shown to increase the production of the anti-inflammatory cytokine IL-10 and reduce the expression of pro-inflammatory cytokines like IL-12 and TNF-α. mdpi.comresearchgate.netnih.gov Clavanin-MO has also been reported to induce the migration of leukocytes. mdpi.comresearchgate.netnih.gov While direct immunological assay data specifically for this compound was not a primary finding in the search results, the demonstrated immunomodulatory activities of other clavanins, particularly Clavanin A, suggest that this compound may also possess similar properties that warrant investigation using immunological assays with macrophage-like cells and leukocytes.
Future Directions and Research Perspectives for Clavanin B
Elucidation of Undiscovered Mechanisms of Action
While clavanins are generally understood to exert their antimicrobial effects primarily through interactions with microbial membranes, leading to permeabilization and cell death, the precise mechanisms, particularly for Clavanin B, warrant further in-depth investigation. Studies have shown that clavanin A can disrupt biological and model membranes in a non-specific manner at neutral pH, while employing a different mechanism, possibly involving interactions with proteins involved in proton translocation, at mildly acidic conditions. core.ac.ukfrontiersin.org Preliminary results suggest that this compound may also possess multiple mechanisms of action, with at least one appearing similar to a clavanin A mechanism and another being distinct. uconn.edu Future research should aim to fully characterize these diverse mechanisms under varying environmental conditions, such as different pH levels and membrane compositions. core.ac.ukuu.nl Techniques like bacterial cytological profiling could be instrumental in elucidating how this compound impacts bacterial cells at a mechanistic level. uconn.edu Understanding these detailed mechanisms is crucial for predicting efficacy against different pathogens and designing strategies to mitigate potential resistance.
Exploration of Broader Biological Roles and Pathways
Beyond its established antimicrobial properties, the exploration of broader biological roles and pathways influenced by this compound is an important avenue for future research. Some clavanin peptides have been shown to possess immunomodulatory activity, characterized by the modulation of the host innate humoral immune response against pathogens. dovepress.com This dual antimicrobial and immunomodulatory activity has been observed in a synthetic derivative, clavanin-MO, which could stimulate leukocyte recruitment and the production of certain immune mediators while suppressing excessive inflammation. nih.gov Investigating whether this compound shares these immunomodulatory properties and understanding the specific pathways and signaling molecules involved would be highly valuable. Additionally, research into potential synergistic interactions between this compound and other clavanins or host defense molecules could reveal new therapeutic strategies. uconn.edursc.org Early studies have indicated synergy between different clavanins against multidrug-resistant bacteria. rsc.org Furthermore, exploring potential anti-biofilm activity, similar to what has been observed for clavanin A, could uncover additional therapeutic applications. nih.gov
Development of Novel Research Tools and Probes based on this compound Scaffold
The unique structure and properties of this compound make it a potential scaffold for the development of novel research tools and probes. Modifications to the peptide sequence could lead to derivatives with enhanced activity, specificity, or stability. frontiersin.org For example, understanding the role of specific amino acid residues, such as the abundant phenylalanines in clavanin A, has provided insights into the peptide's mechanism and guided the design of analogues with altered activities. core.ac.uk Future work could involve rational design and synthesis of this compound analogues to probe specific aspects of microbial membranes or host immune responses. Labeling this compound with fluorescent tags or other markers could facilitate studies on its localization, interaction with cellular components, and pharmacokinetics. Such tools would be invaluable for both basic research into peptide function and the development of new diagnostic or therapeutic agents.
Integration with Advanced Delivery Systems for Research Applications
The integration of this compound with advanced delivery systems is a critical area for future research, particularly for overcoming limitations such as poor solubility and short half-life, which are common challenges for many AMPs. dovepress.comresearchgate.net Nanocarriers, such as methacrylate (B99206) polymeric nanoparticles, have shown promise in encapsulating clavanin A, improving its pharmaceutical properties and enhancing its efficacy in treating bacterial sepsis in animal models. dovepress.comresearchgate.netembrapa.brnih.gov Future research should explore the encapsulation of this compound in various nanocarrier systems, including liposomes, polymeric nanoparticles, and cell-penetrating peptide-based carriers. nih.gov These systems could enable controlled release studies, improve targeted delivery to infection sites, and potentially reduce off-target effects. frontiersin.orgacs.org Evaluating the efficacy of nano-formulated this compound in relevant in vitro and in vivo models is essential to advance its potential research and therapeutic applications. dovepress.comresearchgate.netnih.gov
Example Data Table: Clavanin A Encapsulation in Methacrylate Nanocarriers
| Nanocarrier Type | Polymer Ratio (EUDRAGIT® L 100-55:RS 30 D) | Nanoparticle Size (nm) | Zeta Potential (mV) | Encapsulation Rate (%) |
| Methacrylate Nanocarrier dovepress.com | 3:1 (w:w) | 120-372 | -7.16 | 98 |
Addressing Potential Resistance Mechanisms to this compound
While AMPs are generally considered less prone to resistance development compared to conventional antibiotics due to their unique mechanisms of action, the potential for bacteria to develop resistance to this compound warrants proactive investigation. uconn.edu Bacteria can employ various strategies to resist AMPs, including modifying their cell surface charge, expressing efflux pumps, or producing proteases that degrade the peptides. uconn.eduacs.org Future research should focus on identifying potential resistance mechanisms that could emerge against this compound. This could involve laboratory evolution experiments to select for resistant strains and subsequent genomic and proteomic analyses to pinpoint the genetic and molecular changes responsible. Understanding these mechanisms early on is vital for developing strategies to circumvent or overcome resistance, such as using this compound in combination therapies with other antimicrobial agents. nih.govmdpi.com
Contribution of this compound Research to the Broader Field of Antimicrobial Resistance and Peptide Therapeutics
Research on this compound has the potential to make significant contributions to the broader fields of antimicrobial resistance (AMR) and peptide therapeutics. By elucidating its mechanisms of action, exploring its potential synergistic effects, and investigating strategies to overcome resistance, studies on this compound can provide valuable insights applicable to other AMPs. nih.govmdpi.com The development of advanced delivery systems for this compound can serve as a model for improving the pharmaceutical properties of other peptide-based drugs. dovepress.comresearchgate.netembrapa.brnih.gov Furthermore, understanding the immunomodulatory aspects of this compound can inform the design of peptide therapeutics with dual antimicrobial and host defense-modulating activities, representing a novel approach to combating infections. nih.gov As the global threat of AMR continues to grow, research into novel antimicrobial agents like this compound is crucial for replenishing the dwindling pipeline of effective treatments and advancing the potential of peptide therapeutics. nih.govnih.govmdpi.com
Q & A
Basic Research Questions
Q. How can researchers design an initial experiment to assess Clavanin B’s antimicrobial activity?
- Methodological Answer : Begin by synthesizing this compound using solid-phase peptide synthesis (SPPS) with a purity threshold >95%, verified via mass spectrometry (e.g., MALDI-TOF) and UV absorption quantification at 205–225 nm . For activity assays, use standardized microbial strains (e.g., Staphylococcus aureus or Candida albicans) in broth microdilution assays to determine minimum inhibitory concentrations (MICs). Include cytotoxicity controls using mammalian cell lines (e.g., RAW 264.7 macrophages) at peptide concentrations ≤128 µg/mL to ensure selectivity .
Q. What are best practices for synthesizing and purifying this compound in a laboratory setting?
- Methodological Answer : Optimize SPPS protocols with Fmoc chemistry, followed by cleavage/deprotection using trifluoroacetic acid (TFA). Purify via reverse-phase HPLC (C18 column) with acetonitrile/water gradients. Validate purity using analytical HPLC (>95%) and confirm molecular weight via mass spectrometry. Store lyophilized peptides at -20°C to prevent degradation .
Q. How should researchers formulate a focused research question on this compound’s mechanism of action?
- Methodological Answer : Align the question with gaps in existing literature (e.g., “How does this compound modulate inflammatory mediators like TNF-α or IL-6 in osteoclastogenesis?”). Use systematic review tools (e.g., PubMed, Web of Science) to identify understudied pathways, and ensure feasibility by limiting variables (e.g., concentration ranges, cell types) .
Advanced Research Questions
Q. How can contradictions in this compound’s cytotoxic effects across studies be resolved?
- Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., L929 fibroblasts vs. RAW macrophages) to identify cell-type-specific toxicity thresholds. Compare experimental conditions (e.g., incubation time, serum content in media) that may influence results. Use meta-analysis frameworks to statistically reconcile discrepancies, prioritizing studies with standardized protocols (e.g., ISO 10993-5 for cytotoxicity) .
Q. What strategies optimize this compound’s therapeutic potential using structure-function analysis?
- Methodological Answer : Perform alanine scanning mutagenesis to identify critical residues for antimicrobial and anti-inflammatory activity. Pair this with molecular dynamics simulations to correlate structural flexibility (e.g., α-helical content) with functional outcomes. Validate findings in ex vivo models (e.g., osteoclast differentiation assays) to assess bone resorption inhibition .
Q. How can researchers develop a reproducible protocol for this compound’s osteoclast inhibition assays?
- Methodological Answer : Standardize osteoclastogenesis using RANKL-stimulated RAW 264.7 cells. Quantify osteoclast formation via TRAP staining and pit resorption assays. Include controls for NO production (Griess reagent) and cytokine profiling (ELISA). Document all steps in supplementary materials to enable replication, adhering to journal guidelines for experimental rigor .
Methodological Frameworks
Q. What systematic review methodologies are recommended for synthesizing this compound’s mechanisms?
- Methodological Answer : Follow PRISMA guidelines to search databases (PubMed, Embase, Scopus) using Boolean terms (e.g., “this compound” AND (“antimicrobial” OR “osteoclast”)). Screen studies for bias using ROB-2 or SYRCLE tools. Extract data into evidence tables (e.g., peptide sequences, assay conditions, effect sizes) and perform meta-regression to address heterogeneity .
Q. How should interdisciplinary approaches integrate this compound’s biochemical and clinical data?
- Methodological Answer : Combine in vitro data (e.g., MICs, cytokine modulation) with in vivo pharmacokinetics (e.g., murine models) using multi-omics platforms. Collaborate with computational chemists to predict bioavailability and toxicity. Publish integrated datasets in repositories like Zenodo to facilitate cross-disciplinary validation .
Data Presentation and Reproducibility
-
Example Table : this compound Synthesis and Bioactivity Parameters
Parameter Value/Method Reference Purity >95% (HPLC, MALDI-TOF) Cytotoxicity Threshold ≤128 µg/mL (RAW 264.7 cells) Antimicrobial Activity MIC = 8–32 µg/mL (Gram-negative) Osteoclast Inhibition 50% reduction at 64 µg/mL (TRAP assay) -
Reproducibility Checklist :
- Document peptide synthesis steps in supplementary files .
- Share raw data (e.g., UV spectra, cell viability curves) via open-access platforms .
- Pre-register protocols on platforms like Open Science Framework to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
